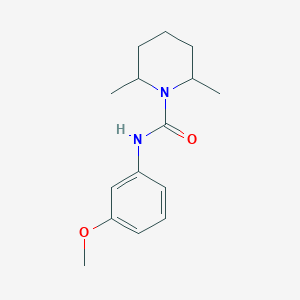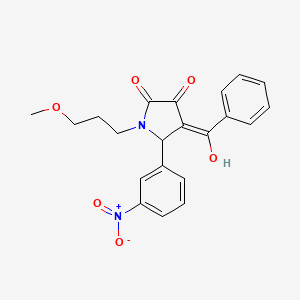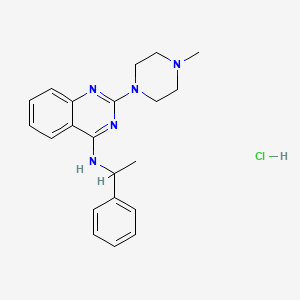
N-(3-methoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide compounds and has been synthesized using a unique method.
Mecanismo De Acción
JNJ-42165279 acts as a selective antagonist of the KOR. It binds to the receptor and inhibits the activation of downstream signaling pathways that are involved in pain, stress, and addiction. By blocking the KOR, JNJ-42165279 has been shown to reduce pain and stress responses in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and stress responses in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. JNJ-42165279 has been found to be well-tolerated in preclinical studies and has not shown any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of JNJ-42165279 is its selectivity for the KOR. This makes it a potent and specific tool for studying the role of KOR in pain, stress, and addiction. However, one limitation of JNJ-42165279 is its limited solubility in water, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or formulations.
Direcciones Futuras
JNJ-42165279 has several potential future directions for research. One area of interest is its potential use as a non-addictive pain medication. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of addiction and psychiatric disorders. Further studies are needed to determine its mechanism of action and efficacy in these conditions. JNJ-42165279 also has potential applications in the field of neuroscience, where it can be used as a tool to study the role of KOR in various physiological and pathological conditions.
Conclusion:
In conclusion, JNJ-42165279 is a novel compound that has potential therapeutic applications in various diseases. It has been synthesized using a unique method and has been extensively studied for its potential use as a non-addictive pain medication and in the treatment of addiction and psychiatric disorders. JNJ-42165279 acts as a selective antagonist of the KOR and has several biochemical and physiological effects. It has advantages and limitations for lab experiments, and several potential future directions for research.
Métodos De Síntesis
JNJ-42165279 has been synthesized using a novel method that involves the reaction of 3-methoxyphenylacetic acid with 2,6-dimethylpiperidine-1-carboxylic acid in the presence of a coupling agent. The resulting product is then subjected to a series of purification steps to obtain pure JNJ-42165279. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
JNJ-42165279 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR). KOR is a G-protein coupled receptor that is involved in the regulation of pain, stress, and addiction. JNJ-42165279 has been shown to have analgesic effects in preclinical studies and has the potential to be used as a non-addictive pain medication. It has also been studied for its potential use in the treatment of depression, anxiety, and drug addiction.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-7-12(2)17(11)15(18)16-13-8-5-9-14(10-13)19-3/h5,8-12H,4,6-7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTJTCRMCJIELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5294826.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5294834.png)
![ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5294839.png)
![2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5294857.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294864.png)

![4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate](/img/structure/B5294879.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)
![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)

![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)